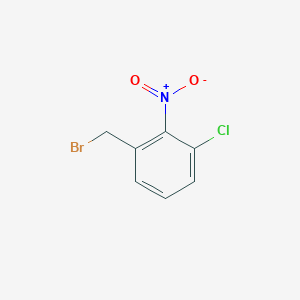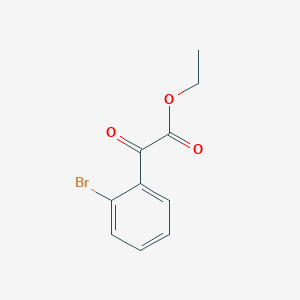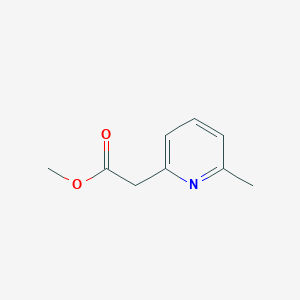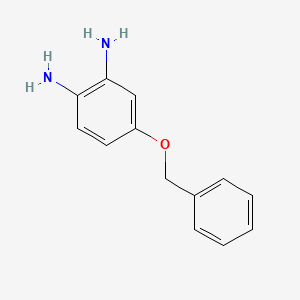
4-(Benzyloxy)benzene-1,2-diamine
Übersicht
Beschreibung
4-(Benzyloxy)benzene-1,2-diamine is a chemical compound with the molecular weight of 214.27 . Its IUPAC name is 4-(benzyloxy)-1,2-benzenediamine . The InChI code for this compound is 1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 .
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)benzene-1,2-diamine can be inferred from its IUPAC name and InChI code. It consists of a benzene ring with two amine groups (-NH2) at positions 1 and 2, and a benzyloxy group (-OC6H5) at position 4 .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Science
- Polymer Synthesis and Characterization : Novel aromatic polyimides were synthesized using diamines, including derivatives similar to 4-(Benzyloxy)benzene-1,2-diamine, demonstrating their utility in creating materials with high solubility, thermal stability, and specific heat capacity, suitable for advanced applications in materials science (Butt et al., 2005).
- High-Performance Thermosets : Aromatic diamine-based benzoxazines and their thermosets were synthesized, highlighting the potential of these compounds in enhancing the thermal properties of polymers, thereby offering new materials for high-temperature applications (Lin et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition of Steel : Novel compounds, including derivatives of 4-(Benzyloxy)benzene-1,2-diamine, were investigated for their corrosion inhibiting properties on mild steel in acidic environments, showing high efficiency and potential for industrial applications (Singh & Quraishi, 2016).
Flame Retardancy
- Development of Flame Retardants : Research on the synthesis of novel phosphorus-containing flame retardants, utilizing compounds similar to 4-(Benzyloxy)benzene-1,2-diamine, demonstrated their effectiveness in enhancing the flame retardancy of epoxy resins, highlighting the significance of these compounds in improving safety standards in materials science (Sun & Yao, 2011).
Electronic Materials
- Organic Luminophores : Research on precious-metal-free organic luminophores, incorporating benzene derivatives, showed potential for applications in room temperature phosphorescence and temperature sensing, indicating the versatility of 4-(Benzyloxy)benzene-1,2-diamine related compounds in electronic and photonic devices (Shimizu et al., 2018).
Eigenschaften
IUPAC Name |
4-phenylmethoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVGKXPXBIVFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523649 | |
| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzene-1,2-diamine | |
CAS RN |
41927-17-7 | |
| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

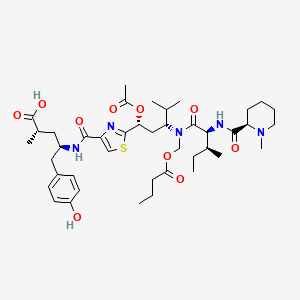

![4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one](/img/structure/B1601553.png)
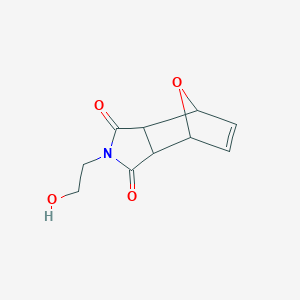
![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)

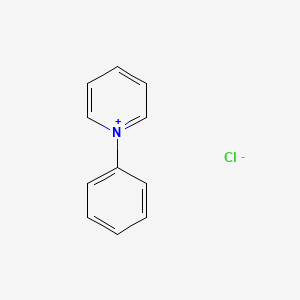
![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)
